An In-Depth Technical Guide to 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine: Physicochemical Properties and Stability
An In-Depth Technical Guide to 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine: Physicochemical Properties and Stability
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties and stability of 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine. This document is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry. The guide is structured to deliver not just data, but also to provide insights into the causality behind the compound's behavior, grounded in established chemical principles. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established knowledge of its core functional motifs: the 2-methoxypyridine system and the thienyl ketone structure. All theoretical discussions are supported by citations to relevant chemical literature.
Introduction: Unveiling a Heterocyclic Scaffold of Interest
2-Methoxy-3-(3-methyl-2-thenoyl)pyridine, with the synonym (2-methoxy-3-pyridinyl)(3-methyl-2-thienyl)methanone, is a unique heterocyclic compound that merges the structural features of a substituted pyridine with a thienyl ketone.[1] Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, valued for their ability to engage in hydrogen bonding and other key interactions with biological targets.[2][3] The incorporation of a methoxy group at the 2-position of the pyridine ring can significantly influence its electronic properties and metabolic stability.[4] Furthermore, thienyl ketones are recognized for their diverse biological activities and are integral components in many pharmaceutical compounds.[5][6]
This guide will systematically explore the anticipated chemical properties and stability of this molecule, providing a framework for its handling, characterization, and potential application in research and development.
Physicochemical and Chemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in any experimental setting. The following sections detail the key known and inferred properties of 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine.
Molecular and Physical Data
A summary of the fundamental molecular and known physical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | (2-methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone | N/A |
| Synonym | (2-methoxy-3-pyridinyl)(3-methyl-2-thienyl)methanone | [1] |
| CAS Number | 898785-87-0 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂S | [1] |
| Molecular Weight | 233.29 g/mol | [1] |
| Appearance | Not specified in literature; likely a solid at room temperature. | Inferred |
| Storage Temperature | 2-8°C | [1] |
Inferred Solubility Profile
While specific experimental solubility data for 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine is not available, a qualitative assessment can be made based on its structural components. The molecule possesses both polar (pyridine nitrogen, carbonyl oxygen, methoxy oxygen) and non-polar (methyl group, aromatic rings) regions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated due to the presence of multiple polar functional groups that can engage in dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected, facilitated by hydrogen bonding between the solvent's hydroxyl group and the pyridine nitrogen and carbonyl oxygen.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is predicted due to the overall polarity of the molecule.
-
Aqueous Solvents: Low solubility in water is expected. The pKa of the pyridinium ion of 2-methoxypyridine is approximately 3.06, indicating that it will be protonated only under acidic conditions, which may slightly enhance aqueous solubility.[4]
Experimental Protocol: Shake-Flask Method for Solubility Determination
To empirically determine the solubility, the shake-flask method is recommended.
-
Preparation: Add an excess amount of 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully extract a sample of the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration.
Chemical Stability and Degradation Pathways
The stability of a compound is a critical factor in its development and application. The following sections outline the expected stability of 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine under various stress conditions, based on the known reactivity of its constituent functional groups.
Hydrolytic Stability
The central ketone linkage is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the carbonyl-pyridine or carbonyl-thiophene bond could potentially occur, although this would likely require harsh conditions. The methoxy group on the pyridine ring is an ether linkage and is generally stable to hydrolysis except under very strong acidic conditions.
Oxidative Stability
The thiophene ring is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide and then to a sulfone under the influence of common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The pyridine nitrogen can also be oxidized to an N-oxide.
Photolytic Stability
Molecules containing aromatic and heteroaromatic rings, such as pyridine and thiophene, can absorb UV radiation, potentially leading to photolytic degradation. The energy from UV light can promote electrons to higher energy states, making the molecule more susceptible to reactions such as ring opening or radical formation.
Thermal Stability
The recommended storage temperature of 2-8°C suggests that the compound may be sensitive to higher temperatures.[1] Thermal decomposition pathways could involve cleavage of the weaker bonds in the molecule, such as the C-S bond in the thiophene ring or the bonds adjacent to the carbonyl group.
Workflow for Forced Degradation Studies
To systematically evaluate the stability of 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Caption: A generalized workflow for conducting forced degradation studies.
Synthesis and Reactivity
Proposed Synthesis: Friedel-Crafts Acylation
A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[7][8][9][10] This would involve the reaction of 2-methoxypyridine with 3-methyl-2-thenoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed synthetic pathway via Friedel-Crafts acylation.
Causality in Experimental Design: The acylation is expected to occur at the C3 position of the 2-methoxypyridine ring. The methoxy group is an ortho-, para-director; however, the C2 and C6 positions are adjacent to the nitrogen, which is deactivating. The C4 position (para) is sterically more accessible, but the C3 position is also activated by the methoxy group and less sterically hindered than the positions adjacent to the nitrogen. The precise regioselectivity would need to be determined experimentally.
Expected Reactivity
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Carbonyl Group: The ketone functionality can undergo typical reactions such as reduction to a secondary alcohol (e.g., with sodium borohydride) or reductive amination.
-
Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, with the positions influenced by the existing substituents.
-
Thiophene Ring: The thiophene ring is generally more reactive towards electrophilic substitution than benzene.
Role in Drug Development
While there is no specific information linking 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine to any drug development programs, its structural motifs are of significant interest in medicinal chemistry. The pyridine scaffold is present in a vast number of FDA-approved drugs.[2] The combination of a pyridine and a thiophene ring connected by a ketone linker creates a molecule with a defined three-dimensional shape and a distribution of hydrogen bond donors and acceptors that could be suitable for binding to a variety of biological targets.
Conclusion
2-Methoxy-3-(3-methyl-2-thenoyl)pyridine is a compound with a rich chemical architecture that suggests a range of interesting chemical and potentially biological properties. This technical guide has provided a comprehensive overview of its known characteristics and a scientifically grounded projection of its chemical behavior and stability. The experimental protocols and theoretical considerations outlined herein are intended to provide a solid foundation for researchers and drug development professionals working with this and structurally related molecules. Further empirical studies are necessary to fully elucidate the properties and potential of this intriguing heterocyclic compound.
References
-
(2-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone - SpectraBase. (n.d.). Retrieved March 28, 2026, from [Link]
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved March 28, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC. (2023, March 20). Retrieved March 28, 2026, from [Link]
-
Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC. (n.d.). Retrieved March 28, 2026, from [Link]
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC. (2011, December 27). Retrieved March 28, 2026, from [Link]
-
Synthesis of methanone - PrepChem.com. (n.d.). Retrieved March 28, 2026, from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry - PubMed. (2022, March 23). Retrieved March 28, 2026, from [Link]
-
(PDF) Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (2006, March). Retrieved March 28, 2026, from [Link]
-
Carbonyl olefination of diaryl ketones with heteroaryl sulfoxides. (2015, May 25). Retrieved March 28, 2026, from [Link]
-
Thienyl-containing $-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. (n.d.). Retrieved March 28, 2026, from [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (2024, January 24). Retrieved March 28, 2026, from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved March 28, 2026, from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved March 28, 2026, from [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7). Retrieved March 28, 2026, from [Link]
- WO2023147557A2 - Bio-engineered enzymes and uses thereof - Google Patents. (n.d.).
-
Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021, September 17). Retrieved March 28, 2026, from [Link]
-
Implantable microneedles and their manufacturing methods - Patent JP-2021511124-A - PubChem. (n.d.). Retrieved March 28, 2026, from [Link]
-
US Patent No. 8829195 - Regulations.gov. (2021, November 17). Retrieved March 28, 2026, from [Link]
-
Mechanochemical Friedel–Crafts acylations - PMC. (2019, June 17). Retrieved March 28, 2026, from [Link]
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate | C9H27F2N3SSi | CID 9795567. (n.d.). Retrieved March 28, 2026, from [Link]
-
D. Desma le The transformation of thioketones 1 into ketones 2 has been intensively investigated even though it is of limited va. (n.d.). Retrieved March 28, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). Retrieved March 28, 2026, from [Link]
-
Australian Official Journal of Patents - IP Australia. (2025, August 28). Retrieved March 28, 2026, from [Link]
-
3-[[3-(Dimethylamino)propyl][(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]-1-propanesulfonic acid - CAS Common Chemistry. (2026, March 20). Retrieved March 28, 2026, from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved March 28, 2026, from [Link]
Sources
- 1. Unsymmetrical Diaryl Ketones from Arenes [organic-chemistry.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 傅-克酰基化反应 [sigmaaldrich.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
